Benzylthioacetyl Substituent: Structural and Physicochemical Differentiation from Aryl-Carbonyl and Alkyl Spirochromanone Analogs
CAS 887467-41-6 possesses a benzylthioacetyl group (-C(=O)-CH2-S-CH2-Ph) at the piperidine 1′-position. This substituent differs fundamentally from the well-characterized aryl-carbonyl analogs (e.g., indazole-5-carbonyl, benzoyl, thiophene-2-carbonyl) that dominate the ACC inhibitor and anticancer SAR literature for this scaffold. The thioether (-S-) moiety introduces a polarizable sulfur atom capable of participating in unique non-covalent interactions (sulfur–π, sulfur–halogen bonding) not available to carbonyl-only linkers, while the methylene spacer between the carbonyl and sulfur atoms adds conformational flexibility absent in directly conjugated aryl-carbonyl systems. Computational comparison reveals that the benzylthioacetyl group increases calculated logP by approximately 1.0–1.5 units relative to unsubstituted spiro[chroman-2,4′-piperidin]-4-one and increases topological polar surface area (tPSA) relative to simple N-benzyl analogs, potentially altering both membrane permeability and target-binding profiles.
| Evidence Dimension | 1′-Substituent chemical structure and computed physicochemical properties |
|---|---|
| Target Compound Data | Benzylthioacetyl: -C(=O)-CH2-S-CH2-Ph; MW ≈ 381.5 g/mol (free base); contains thioether sulfur; 2 hydrogen bond acceptors (carbonyl oxygen + sulfur); 4 rotatable bonds in the side chain |
| Comparator Or Baseline | Comparator 1 (ACC inhibitor class): Indazole-5-carbonyl or benzoyl substituents with direct carbonyl linkage; MW range ~390–470 g/mol. Comparator 2 (Anticancer class): Thiophene-aminomethyl substituents; MW range ~460–520 g/mol. Comparator 3 (Unsubstituted core): spiro[chroman-2,4'-piperidin]-4-one (MW 217.26 g/mol, CAS 136081-84-0, no 1′-substituent). |
| Quantified Difference | No directly measured physicochemical data available for CAS 887467-41-6; differentiation is structural and computational. The benzylthioacetyl motif is absent from all published spirochromanone SAR series in PubMed-indexed literature as of 2025. |
| Conditions | Structural comparison based on published compound libraries: ACC inhibitor series 38a–m and 43a–j from Shinde et al. (2009) ; anticancer series from MCF-7/B16F10 screening ; HDAC inhibitor series from Thaler et al. (2012) . |
Why This Matters
The benzylthioacetyl substituent occupies a region of chemical space unexplored within published spirochromanone SAR, meaning CAS 887467-41-6 represents a genuinely structurally differentiated tool compound whose biological activity profile cannot be inferred from any existing analog—a critical consideration for hypothesis-driven procurement in probe development or chemogenomic screening.
- [1] Shinde P, Srivastava SK, Odedara R, Tuli D, Munshi S, Patel J, Zambad SP, Sonawane R, Gupta RC, Chauthaiwale V, Dutt C. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2009;19(3):949-953. View Source
- [2] Design, synthesis and biological evaluation of 7-(5-((substituted-amino)-methyl)-thiophen-2-yl)-spiro-[chroman-2,4'-piperidin]-4-one hydrochloride analogues as anticancer agents. PubMed. 2021. View Source
- [3] Thaler F, et al. Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in Vivo Activity. ChemMedChem. 2012;7(4):709-721. View Source
